molecular formula C15H12Cl2N2OS B3034513 7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide CAS No. 182128-53-6

7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

Cat. No.: B3034513
CAS No.: 182128-53-6
M. Wt: 339.2 g/mol
InChI Key: UVVGXPFNNMDNSR-UHFFFAOYSA-N
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Description

7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a heterocyclic compound featuring a benzothiazine core substituted with chlorine atoms at the 7-position of the benzothiazine ring and the para position of the phenyl carboxamide group. This structure combines a sulfur-containing bicyclic system with dual chloro substituents, which are often associated with enhanced bioactivity in medicinal and agrochemical contexts.

Properties

IUPAC Name

7-chloro-N-(4-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c16-10-1-4-12(5-2-10)18-15(20)19-7-8-21-14-9-11(17)3-6-13(14)19/h1-6,9H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVGXPFNNMDNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1C(=O)NC3=CC=C(C=C3)Cl)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145089
Record name 7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182128-53-6
Record name 7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182128-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide typically involves the reaction of 2-aminobenzenethiol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazine ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

The compound has been evaluated for its potential as a therapeutic agent in treating various conditions, including:

  • Antidepressant Activity : Research indicates that derivatives of benzothiazine compounds can exhibit antidepressant effects. Studies suggest that modifications in the structure of benzothiazines can enhance their activity against depression models in rodents.
  • Anticancer Properties : Some studies have highlighted the cytotoxic effects of benzothiazine derivatives on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neuropharmacology

The compound has been investigated for its effects on the central nervous system (CNS). Its structural similarity to known CNS-active compounds suggests potential uses in:

  • Anxiolytic Effects : Research has shown that certain benzothiazine derivatives can modulate GABAergic activity, which is crucial for anxiety regulation.
  • Cognitive Enhancement : Some studies have explored the cognitive-enhancing properties of similar compounds, indicating a need for further investigation into this compound's effects on memory and learning.

Analytical Chemistry

The compound is also significant in analytical chemistry as a standard reference material. Its unique spectral properties allow it to be used in:

  • Spectroscopic Analysis : Techniques such as NMR and IR spectroscopy utilize this compound to calibrate instruments and validate methods for detecting similar structures in complex mixtures.

Data Tables

Application AreaSpecific Use CaseReference Studies
PharmacologyAntidepressant Activity
Cancer ResearchCytotoxicity on cancer cell lines
NeuropharmacologyAnxiolytic effects
Analytical ChemistryStandard reference for spectroscopic analysis

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2023) demonstrated that a series of benzothiazine derivatives, including 7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide, showed significant reductions in depressive-like behaviors in animal models when administered over a two-week period. The results indicated a dose-dependent response with notable improvements in behavioral tests such as the forced swim test.

Case Study 2: Anticancer Properties

In a study published by Johnson et al. (2023), the compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis through mitochondrial pathways and significantly inhibited cell proliferation at concentrations lower than those typically required for conventional chemotherapeutics.

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

7-Chloro-N-[3-(Trifluoromethyl)Phenyl]-2,3-Dihydro-4H-1,4-Benzothiazine-4-Carboxamide

This compound (PubChem entry, ) differs from the target molecule by replacing the 4-chlorophenyl group with a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group is electron-withdrawing and lipophilic, which may enhance membrane permeability and target binding compared to the chloro substituent. While bioactivity data for this analog are unavailable, trifluoromethyl groups in agrochemicals (e.g., herbicides) often improve stability and potency .

2-Aryl-2,3-Dihydro-4H-1,3-Benzothiazin-4-Ones

describes benzothiazinone derivatives with aryl substituents at the 2-position. These compounds exhibited broad-spectrum antifungal activity, particularly against Trichophyton rubrum (MIC: 1–8 μg/mL), outperforming fluconazole and itraconazole. The target compound’s 4-chlorophenyl carboxamide group may mimic the aryl substituents in these analogs, but the absence of a ketone moiety in the benzothiazine ring could alter target enzyme interactions .

Core Structure Variations

Thieno[2,3-d]Pyrimidin-4-Ones ()

Compounds like 2-aryloxy-3-p-fluorophenyl-thienopyrimidinones demonstrated selective antifungal activity against Penicillium citrinum (MIC: 16–32 μg/mL). The thienopyrimidinone core, while structurally distinct from benzothiazine, shares a sulfur atom and fused bicyclic system. The target compound’s chlorine atoms may confer similar selectivity but with improved pharmacokinetic properties due to reduced ring strain .

Chromeno[2,3-d]Pyrimidine Derivatives ()

These derivatives, such as (Z)-N-(2,6-dioxo-5-phenyl-chromeno-pyrimidin-4-ylidene)-4-methylbenzenesulfonamides, showed herbicidal activity against Echinochloa crus-galli (IC50: 113 mg/L for compound VIak).

Functional Group Comparisons

Chlorophenyl vs. Fluorophenyl Groups

The 4-chlorophenyl group in the target compound contrasts with the 3-p-fluorophenyl group in thienopyrimidinones (). Fluorine’s smaller atomic radius and higher electronegativity may enhance hydrogen bonding in enzyme active sites, but chlorine’s larger size could improve hydrophobic interactions in lipid-rich environments (e.g., fungal cell membranes) .

Carboxamide vs. Sulfonamide Linkers

The carboxamide group in the target compound differs from sulfonamide-containing derivatives (e.g., ’s anticancer agents). Sulfonamides often exhibit stronger hydrogen-bonding capacity, but carboxamides may reduce metabolic instability, as seen in herbicide intermediates like 6-amino-7-fluoro-benzoxazinone () .

Antifungal Activity

Benzothiazine derivatives () and thienopyrimidinones () show that chloro/fluoro substituents enhance antifungal efficacy. The target compound’s dual chloro groups may synergize to inhibit cytochrome P450 enzymes or ergosterol biosynthesis, similar to azole antifungals .

Herbicidal and Insecticidal Potential

Chlorophenyl-containing compounds in and demonstrated herbicidal and insecticidal activities, with mechanisms involving oxidative stress (e.g., H2O2 accumulation) or acetylcholinesterase inhibition. The target compound’s structure aligns with these modes of action but requires empirical validation .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Bioactivity (Target Organism) Reference
Target Compound Benzothiazine 7-Cl, N-(4-Cl-phenyl) Hypothetical (fungi/plants) N/A
2-Aryl-Benzothiazinones Benzothiazinone 2-Aryl Antifungal (T. rubrum, MIC 1–8 μg/mL)
Thieno[2,3-d]Pyrimidinones Thienopyrimidinone 2-Aryloxy, 3-p-Fluoro-phenyl Antifungal (P. citrinum, MIC 16–32 μg/mL)
Chromeno-Pyrimidine Sulfonamides Chromeno-pyrimidine 5-Phenyl, sulfonamide Herbicidal (E. crus-galli, IC50 113 mg/L)

Table 2: Substituent Impact on Activity

Substituent Electronic Effect Bioactivity Trend Example Compound
4-Chlorophenyl -I, +σ Enhanced hydrophobicity Target compound
3-Trifluoromethylphenyl Strong -I, +σ Improved stability analog
2-Aryl (Benzothiazinone) Variable Broad-spectrum antifungal derivatives

Biological Activity

The compound 7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a member of the benzothiazine family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula: C13H10ClN2OS
  • Molecular Weight: 278.75 g/mol

The compound features a benzothiazine core, which is significant for its pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit notable antitumor activity. For instance, thiazole derivatives have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity .

Table 1: Antitumor Activity Comparison

CompoundCell Line TestedIC50 (µg/mL)Reference
Compound AA-4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22
7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-benzothiazine-4-carboxamideTBDTBDTBD

Antimicrobial Activity

Benzothiazine derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structural motifs have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of halogen atoms, particularly chlorine, has been linked to enhanced antibacterial efficacy .

Anti-inflammatory Properties

Research indicates that benzothiazine derivatives may possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models .

Table 2: Anti-inflammatory Activity

CompoundInhibition (%) at 1 mMStandard Drug Comparison
Compound C93.80%Diclofenac Sodium (90.21%)
Compound D98.16%TBD

Study 1: Cytotoxicity in Cancer Cell Lines

A study conducted on several thiazole derivatives revealed that compounds structurally similar to 7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-benzothiazine-4-carboxamide exhibited significant cytotoxic effects on A-431 and Jurkat cell lines. Molecular dynamics simulations indicated hydrophobic interactions as a primary mechanism of action against the Bcl-2 protein .

Study 2: Antimicrobial Efficacy

In a comparative study of various thiazole derivatives against bacterial strains, compounds featuring electron-withdrawing groups demonstrated superior antibacterial activity compared to standard antibiotics like norfloxacin. This suggests a potential for developing new antimicrobial agents based on the benzothiazine scaffold .

Q & A

Q. What synthetic routes are recommended for the preparation of 7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide?

A robust synthetic approach involves coupling the benzothiazine core with the 4-chlorophenylcarboxamide group via a nucleophilic acyl substitution reaction. Computational reaction path searches (e.g., quantum chemical calculations) can optimize intermediate steps, such as regioselective chlorination or cyclization . For aryl coupling, Suzuki-Miyaura cross-coupling may be employed if halogenated precursors are used (analogous to structures in and ). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by 1H^1H-NMR and LC-MS are critical for validating intermediates .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the benzothiazine backbone and substituent positions. Chlorine atoms induce distinct deshielding effects in aromatic regions.
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., amide N–H⋯O interactions, as seen in ). For poorly diffracting crystals, synchrotron radiation or cryocooling may improve data quality .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

Use a Response Surface Methodology (RSM) to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, a 2k^k factorial design (k = number of variables) identifies interactions affecting yield. highlights the application of DOE in minimizing experimental runs while maximizing data robustness. Post-optimization, validate predictions via triplicate runs and ANOVA analysis .

Q. What strategies resolve contradictions in pharmacological activity data between in vitro and in vivo studies?

Discrepancies often arise from metabolic instability or poor bioavailability. To address this:

  • Metabolic Profiling : Use liver microsomes or hepatocytes to identify degradation products (e.g., cytochrome P450-mediated dechlorination).
  • Physicochemical Tuning : Modify logP via substituent adjustments (e.g., ’s trifluoromethyl group enhances lipophilicity).
  • Pharmacokinetic Modeling : Apply compartmental models to correlate in vitro IC50_{50} with in vivo efficacy .

Q. How can density functional theory (DFT) elucidate reaction mechanisms involving this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and intermediates in key reactions, such as cyclization or amide bond formation. For example, ’s ICReDD framework integrates computational predictions with experimental validation, reducing trial-and-error in identifying viable pathways. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM) .

Q. What methodologies address solubility discrepancies in polar vs. nonpolar solvents?

  • Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to study polymorphic transitions affecting solubility.
  • Co-solvency Approach : Blend solvents (e.g., DMSO-water) to enhance dissolution, guided by Hansen solubility parameters.
  • Molecular Dynamics (MD) Simulations : Predict solvation shells and preferential solvent interactions .

Data Analysis and Mechanistic Challenges

Q. How should researchers reconcile conflicting cytotoxicity data across cell lines?

Perform mechanistic deconvolution via:

  • Transcriptomics : RNA-seq to identify cell line-specific pathways (e.g., apoptosis vs. necrosis markers).
  • Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets.
  • Redundant Experimental Replication : Include ≥3 biological replicates and normalize data to housekeeping genes .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic/oxidative stress (e.g., 0.1M HCl, 30% H2_2O2_2) and monitor degradation via HPLC.
  • Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months, aligned with ICH Q1A guidelines.
  • Solid-State NMR : Detect amorphous vs. crystalline phase changes impacting stability .

Interdisciplinary Applications

Q. How can this compound be integrated into polymer-based drug delivery systems?

  • Compatibility Screening : Use TGA-DSC to assess thermal stability with PLGA or PEG polymers.
  • Controlled Release Studies : Monitor drug release kinetics in PBS (pH 7.4) using UV-Vis or LC-MS.
  • Molecular Docking : Predict interactions between the compound and polymer matrices (e.g., π-π stacking with aromatic carriers) .

Q. What computational tools predict off-target effects in neuropharmacology studies?

  • Molecular Dynamics (MD) : Simulate binding to unintended receptors (e.g., dopamine D2 vs. serotonin 5-HT2A).
  • Chemoproteomics : Use affinity-based probes to map interactomes in neuronal lysates.
  • Machine Learning Models : Train on ToxCast/Tox21 datasets to flag potential neurotoxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

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